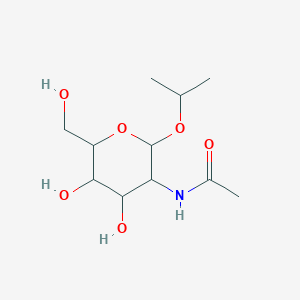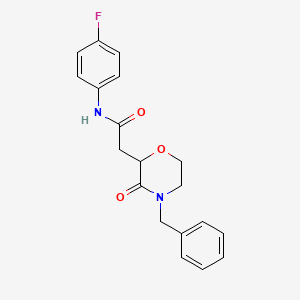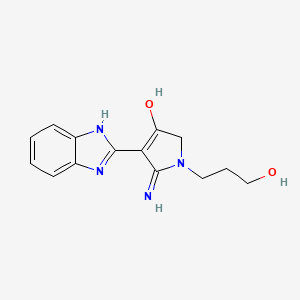![molecular formula C20H21NO2 B12137224 1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one](/img/structure/B12137224.png)
1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Métodos De Preparación
The synthesis of 1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-naphthol with an appropriate aldehyde to form the naphthofuran core, followed by the introduction of the 2-methylpiperidyl group through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding alcohols.
Aplicaciones Científicas De Investigación
1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new biochemical assays and probes.
Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Its unique chemical properties make it suitable for use in materials science, including the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one can be compared with other similar compounds, such as:
1-(2-Methylpiperidyl)-2-naphtho[2,1-b]pyran: This compound shares a similar core structure but differs in the heterocyclic ring, leading to distinct chemical and biological properties.
1-(2-Methylpiperidyl)-2-naphtho[2,1-b]thiophene:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C20H21NO2 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
2-benzo[e][1]benzofuran-1-yl-1-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C20H21NO2/c1-14-6-4-5-11-21(14)19(22)12-16-13-23-18-10-9-15-7-2-3-8-17(15)20(16)18/h2-3,7-10,13-14H,4-6,11-12H2,1H3 |
Clave InChI |
CLCAFZCRGXAWQY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C(=O)CC2=COC3=C2C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137144.png)
![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137146.png)
![4-[(4-butoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12137153.png)


![1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo [d]furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12137161.png)

![N-(3-acetylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12137170.png)
![N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137173.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12137181.png)
![(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12137183.png)

![5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbony l)-3-pyrrolin-2-one](/img/structure/B12137206.png)
![[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide](/img/structure/B12137212.png)
